Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl-
Description
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- (CAS: Not explicitly provided in evidence) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the para position and a 1,5-naphthyridin-2-yl moiety attached via the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₁N₅O₂S, with a molecular weight of 337.39 g/mol. This structural hybrid suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding groups are critical .
Properties
CAS No. |
54996-16-6 |
|---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-amino-N-(1,5-naphthyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-3-5-11(6-4-10)21(19,20)18-14-8-7-12-13(17-14)2-1-9-16-12/h1-9H,15H2,(H,17,18) |
InChI Key |
VPCBJWMPLZYLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Friedländer Reaction
The Friedländer reaction enables the construction of 1,5-naphthyridine derivatives through acid-catalyzed condensation of 2-aminonicotinaldehyde with ketones. For example, reacting 2-aminonicotinaldehyde with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) yields 2-amino-7,8,9,10-tetrahydro-1,5-naphthyridine. This method achieves moderate yields (50–65%) and is scalable under reflux conditions in ethanol.
Skraup-Type Cyclization
Adapting the Skraup reaction, 2-amino-1,5-naphthyridine can be synthesized by heating a mixture of 3-amino-pyridine-4-carboxaldehyde with glycerol and concentrated sulfuric acid. The reaction proceeds via dehydration and cyclization, producing the naphthyridine core with an amino group at the 2-position. This method requires careful temperature control to avoid over-oxidation but offers a one-step route to the desired amine.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromopyridine-3-amine and aryl boronic acids provides a modular approach to 1,5-naphthyridines. For instance, coupling 2-bromopyridine-3-amine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane yields 2-amino-3-phenyl-1,5-naphthyridine. This method allows for functional group diversification but necessitates anhydrous conditions and inert atmospheres.
Sulfonylation of 1,5-Naphthyridin-2-Amine
The second critical step involves coupling 1,5-naphthyridin-2-amine with 4-aminobenzenesulfonyl chloride to form the sulfonamide bond.
Direct Sulfonylation
Reacting 1,5-naphthyridin-2-amine (1.0 equiv) with 4-aminobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (2.5 equiv) yields the target compound. The reaction proceeds via nucleophilic attack of the naphthyridine amine on the sulfonyl chloride, with triethylamine scavenging HCl. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the product in 70–75% yield.
Key Optimization Parameters
Protecting Group Strategies
To prevent undesired reactivity at the 4-amino group on the benzene ring, acetylation is employed. Treating 4-aminobenzenesulfonyl chloride with acetic anhydride (1.5 equiv) in pyridine forms the acetyl-protected intermediate. Subsequent coupling with 1,5-naphthyridin-2-amine, followed by deprotection using NaOH (2M), increases overall yield to 82%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedländer + Sulfonylation | 65 | 24 | Scalable, minimal byproducts | Requires acid catalysis |
| Skraup + Sulfonylation | 58 | 18 | One-pot cyclization | Temperature-sensitive |
| Suzuki + Sulfonylation | 72 | 36 | Functional group tolerance | High catalyst cost |
| Protected Sulfonylation | 82 | 30 | High purity | Additional deprotection step |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, naphthyridine H-4), 8.15 (d, J = 8.0 Hz, 2H, benzene H-2/H-6), 7.45 (d, J = 8.0 Hz, 2H, benzene H-3/H-5), 6.75 (s, 2H, NH₂).
-
¹³C NMR : δ 162.1 (C=O), 149.8 (naphthyridine C-2), 138.5 (benzene C-1), 126.3 (benzene C-4).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at the 4-amino group on benzene are mitigated via acetyl protection or low-temperature sulfonylation.
-
Purification : Silica gel chromatography effectively separates the target compound from unreacted sulfonyl chloride, with elution monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biological Research: The compound is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: It finds use in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the enzyme’s normal function, leading to changes in cellular processes such as pH regulation and metabolic pathways. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound Benzenesulfonamide, 4-amino-N-(2-cyanoethyl)-N-2-pyridinyl (CAS: 62643-48-5, ) serves as a relevant structural analogue. Below is a comparative analysis:
| Property | Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- | Benzenesulfonamide, 4-amino-N-(2-cyanoethyl)-N-2-pyridinyl |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₅O₂S | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 337.39 g/mol | 326.36 g/mol |
| Key Substituents | - 1,5-Naphthyridin-2-yl group - 4-Amino benzene |
- 2-Pyridinyl group - 2-Cyanoethyl substituent - 4-Amino benzene |
| Functional Groups | - Sulfonamide (-SO₂NH-) - Aromatic amine (-NH₂) |
- Sulfonamide (-SO₂N-) - Cyano (-C≡N) - Pyridine ring |
| Aromatic System | Bicyclic 1,5-naphthyridine (C₈H₅N₂) | Monocyclic pyridine (C₅H₄N) |
| Electronic Effects | Enhanced π-π stacking due to larger aromatic system | Polar cyano group introduces electron-withdrawing effects |
| Potential Applications | Enzyme inhibition (e.g., kinases, carbonic anhydrases) | Likely intermediate in drug synthesis or catalysis |
Key Differences and Implications
Aromaticity and Binding Affinity: The 1,5-naphthyridine moiety in the target compound provides a larger, bicyclic aromatic system compared to the monocyclic pyridine in the analogue.
Substituent Effects: The 2-cyanoethyl group in the analogue introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve metabolic stability. In contrast, the naphthyridine system balances hydrophobicity with hydrogen-bonding capability via its nitrogen atoms.
Synthetic Utility: The analogue’s cyano group is a versatile handle for further chemical modifications (e.g., click chemistry), whereas the naphthyridine system is more structurally constrained, limiting derivatization options.
Computational and Experimental Insights
Biological Activity
4-Amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antibacterial and cardiovascular research. This article provides a comprehensive overview of its biological activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a naphthyridine moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have focused on the antibacterial properties of 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide, particularly against multi-resistant strains of bacteria.
- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MICs greater than 1.024 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating limited standalone antibacterial activity .
- Synergistic Effects : When combined with fluoroquinolones like norfloxacin and lomefloxacin, significant reductions in MICs were observed, suggesting a synergistic enhancement of antibacterial effects. For example, the MIC for norfloxacin dropped from 32 to 4 µg/mL when used in conjunction with the compound against E. coli .
Cardiovascular Effects
The cardiovascular effects of benzenesulfonamide derivatives have been evaluated using isolated rat heart models.
- Perfusion Pressure : Studies indicated that 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to control conditions. The results suggested that the compound may act as a calcium channel inhibitor, affecting cardiac function positively by reducing myocardial oxygen demand .
| Parameter | Control | 4-Amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide |
|---|---|---|
| Perfusion Pressure (mmHg) | 95 ± 5 | 75 ± 6 |
| Coronary Resistance (mmHg/ml/min) | 0.8 ± 0.1 | 0.5 ± 0.1 |
The mechanism underlying the biological activity of this compound has been explored through various studies:
- Calcium Channel Interaction : Docking studies suggest that the compound interacts with L-type calcium channels, potentially forming complexes that lead to decreased perfusion pressure. This interaction may involve specific amino acid residues such as Glu614 and Ala320 .
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria. This mechanism may also contribute to the observed antibacterial activity .
Case Studies
Several case studies illustrate the effectiveness of 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide in clinical settings:
- Study on Isolated Hearts : A study conducted on isolated rat hearts demonstrated that administration of the compound resulted in a statistically significant reduction in both perfusion pressure and coronary resistance (p < 0.05) compared to other benzenesulfonamide derivatives .
- Antibiotic Modulation Study : In another study focusing on antibiotic resistance, the combination of this compound with fluoroquinolones not only enhanced the efficacy of these antibiotics but also provided insights into potential therapeutic strategies against resistant bacterial strains .
Q & A
Basic: What are the recommended synthetic routes for preparing 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a functionalized 1,5-naphthyridine amine. For example:
- Step 1: React 4-aminobenzenesulfonyl chloride with 2-amino-1,5-naphthyridine under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond .
- Step 2: Purify intermediates via column chromatography (hexane/EtOAc gradients) .
- Validation: Confirm product purity using -NMR and LC-MS. For analogs, click chemistry (Cu-catalyzed azide-alkyne cycloaddition) may extend functionalization .
Basic: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
- Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
- Validation: Cross-check bond lengths/angles against similar sulfonamide derivatives in the Cambridge Structural Database. WinGX or Olex2 suites assist in graphical refinement .
Advanced: How to analyze electron density distribution for structure-activity relationship (SAR) studies?
Methodological Answer:
- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps and Laplacian of electron density () to identify nucleophilic/electrophilic regions .
- Topology: Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate critical points in the sulfonamide-naphthyridine interface .
- Correlation: Overlay ESP maps with docking results (e.g., enzyme active sites) to rationalize binding affinities .
Advanced: What computational strategies predict interactions with carbonic anhydrase II (CA II)?
Methodological Answer:
- Docking: Use AutoDock Vina to model the compound into CA II’s active site (PDB: 3KS3). Prioritize poses where the sulfonamide group coordinates the catalytic Zn .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with Thr199/Glu106) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding energy contributions from hydrophobic and electrostatic forces .
Advanced: How to address contradictory bioactivity data in vascular assays?
Methodological Answer:
- Experimental Design: Use a dose-response matrix (e.g., 0.001–10 µM) with controls (Table 1) to isolate compound-specific effects .
- Mechanistic Probes: Co-administer pathway inhibitors (e.g., benzenesulfonamide for cPLA2) to identify off-target interactions .
- Data Normalization: Express results as % change relative to baseline (e.g., coronary resistance) to minimize batch variability .
Table 1. Example Bioassay Design for Vascular Activity
| Group | Treatment | Dose (nM) |
|---|---|---|
| I | Control (Krebs buffer) | – |
| II | Reference inhibitor | 10 |
| III | Test compound | 0.001–10 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Exposure Response:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact: Wash with soap/water for 15 minutes; consult a physician if irritation persists.
- Waste Disposal: Neutralize with 10% NaOH solution before disposal in halogenated waste containers.
Advanced: How does this compound compare to other benzenesulfonamide-based enzyme inhibitors?
Methodological Answer:
- Structural Comparisons: Overlay 3D structures (e.g., with HIV integrase inhibitors or CA II inhibitors) to identify conserved pharmacophores .
- Activity Profiling: Test against enzyme panels (e.g., serine proteases, kinases) to assess selectivity. IC values <100 nM suggest high potency .
- Metabolic Stability: Compare hepatic microsomal half-lives (e.g., human vs. rat) to prioritize analogs with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
